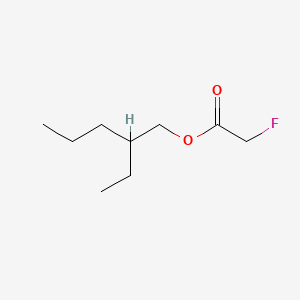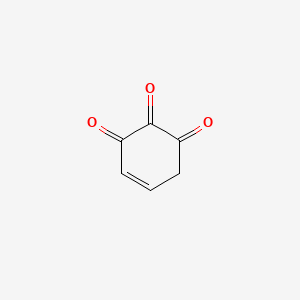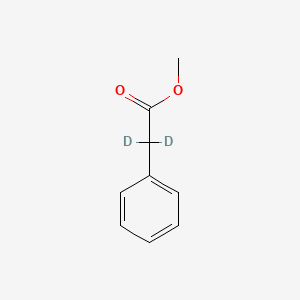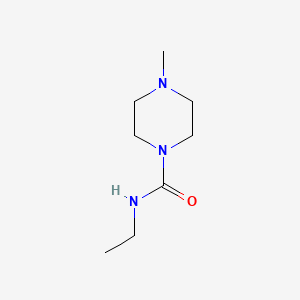
Pseudoephedrine, hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoephedrine hydrochloride, (-)-, is a sympathomimetic amine commonly used as a decongestant to relieve nasal congestion caused by colds, allergies, or hay fever. It is a stereoisomer of ephedrine and is known for its ability to shrink swollen nasal mucous membranes, thereby reducing tissue hyperemia, edema, and nasal congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoephedrine hydrochloride can be synthesized through various methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis can also be achieved through the reaction of benzaldehyde with nitroethane, followed by reduction and subsequent conversion to pseudoephedrine .
Industrial Production Methods
In industrial settings, pseudoephedrine hydrochloride is often produced through the extraction of ephedrine from the Ephedra plant, followed by chemical modification. Another method involves the synthesis from L-phenylacetylcarbinol, which is then converted to pseudoephedrine hydrochloride through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: It can be reduced to methamphetamine, a potent central nervous system stimulant.
Substitution: Pseudoephedrine can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or red phosphorus with iodine are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various halogenated derivatives of pseudoephedrine
Scientific Research Applications
Pseudoephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Widely used as a decongestant in over-the-counter medications.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of methamphetamine.
Mechanism of Action
Pseudoephedrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent. It displaces norepinephrine from storage vesicles in presynaptic neurons, making it available to activate alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by decreasing blood flow to the nasal mucosa .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but has a hydroxyl group in a different configuration.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Phenylpropanolamine: Shares structural similarities but has different pharmacological effects
Uniqueness
Pseudoephedrine hydrochloride is unique due to its specific stereochemistry, which influences its pharmacodynamics and pharmacokinetics. Unlike phenylephrine, pseudoephedrine has a higher incidence of central nervous system stimulant effects due to its ability to cross the blood-brain barrier .
Properties
CAS No. |
670-40-6 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |
InChI Key |
BALXUFOVQVENIU-SCYNACPDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)







